
1,1,2,3-Tetramethylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,3-Tetramethylcyclopropane is an organic compound with the molecular formula C₇H₁₄ It belongs to the class of cyclopropanes, which are characterized by a three-membered ring structure
Chemical Reactions Analysis
1,1,2,3-Tetramethylcyclopropane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation reactions can occur with halogens such as chlorine (Cl₂) under UV light, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and halogens under specific conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1,1,2,3-Tetramethylcyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane derivatives.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: Its derivatives are explored for potential pharmaceutical applications.
Industry: It is used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism by which 1,1,2,3-Tetramethylcyclopropane exerts its effects involves interactions with molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The specific molecular targets and pathways depend on the type of reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
1,1,2,3-Tetramethylcyclopropane can be compared with other similar compounds such as:
1,1,2,2-Tetramethylcyclopropane: This compound has a similar structure but differs in the position of the methyl groups.
Cyclopropane: The parent compound of the cyclopropane family, which lacks the methyl substitutions.
1,1,3,3-Tetramethylcyclopropane: Another isomer with different methyl group positions.
Properties
CAS No. |
74752-93-5 |
|---|---|
Molecular Formula |
C7H14 |
Molecular Weight |
98.19 g/mol |
IUPAC Name |
1,1,2,3-tetramethylcyclopropane |
InChI |
InChI=1S/C7H14/c1-5-6(2)7(5,3)4/h5-6H,1-4H3 |
InChI Key |
ZASOSNWAQIGWQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


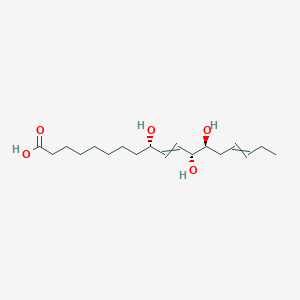
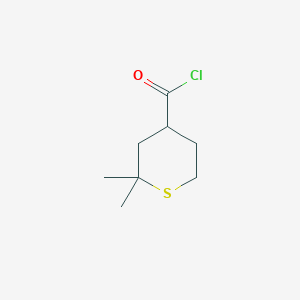
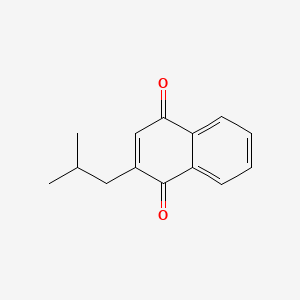
![2-[(4-Methoxyphenyl)methylidene]butanal](/img/structure/B14449113.png)
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14449120.png)


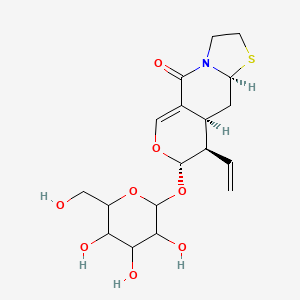
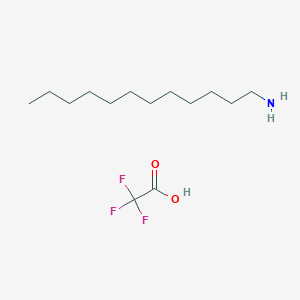
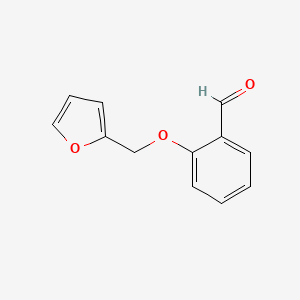
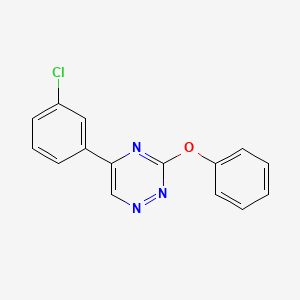
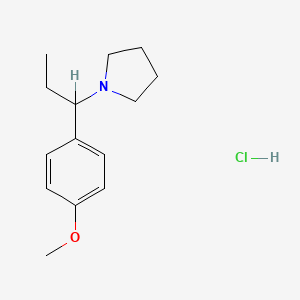
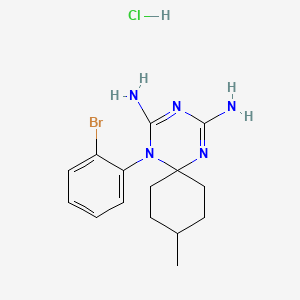
![7-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B14449196.png)
